Cas no 90-30-2 (N-Phenyl-1-napthyl Amine)

N-Phenyl-1-naphthylamine (PNA) is an aromatic amine derivative widely used as an antioxidant and stabilizer in rubber and polymer industries. Its key advantages include effective inhibition of oxidative degradation, enhancing the durability and lifespan of elastomers under thermal and mechanical stress. PNA acts as a radical scavenger, preventing chain scission and cross-linking in polymers. It exhibits excellent compatibility with synthetic and natural rubbers, ensuring uniform dispersion. Additionally, its low volatility and high thermal stability make it suitable for high-temperature applications. PNA is also utilized in lubricants and fuels to mitigate oxidation. Its robust performance underscores its importance in industrial material preservation.
N-Phenyl-1-napthyl Amine structure
N-Phenyl-1-napthyl Amine structure
Product Name:N-Phenyl-1-napthyl Amine
CAS No:90-30-2
MF:C16H13N
MW:219.281123876572
MDL:MFCD00003878
CID:34557
PubChem ID:24846634
Update Time:2025-10-22

N-Phenyl-1-napthyl Amine Chemical and Physical Properties

Names and Identifiers

    • N-Phenylnaphthalen-1-amine
    • 1-anilinonaphthalene
    • bis-(4,4')-n-phenyl-1-naphthylamine
    • tim tec-bb sbb000591
    • n-1-naphthylaniline
    • naphthalen-1-yl-phenyl-amine
    • phenyl alpha naphthylamine
    • n-(1-naphthyl)aniline
    • antioxidant a
    • n-phenyl-1-naphthylamine, pa
    • N-Phenyl-1-naphthylamine
    • Naugard? PANA
    • N-Phenyl-1-napthyl Amine
    • Neozone“A”
    • N-Phenyl-α-naphthylaMine
    • Antioxidant PAN
    • PANA
    • 1-Naphthalenamine, N-phenyl-
    • Neozone A
    • Phenylnaphthylamine
    • Nonox A
    • Aceto PAN
    • Vulkanox PAN
    • Phenyl-1-naphthylamine
    • N-Phenyl-alpha-naphthylamine
    • 1-Naphthylamine, N-phenyl-
    • Additin 30
    • Amoco 32
    • Antigene PAN
    • 1-naphthylphenylamine
    • alpha-Naphthylphenylamine
    • N-Fenyl-1-aminonaftalen
    • N-Phenyl-1-naphthalenamine
    • C.I. 44050
    • N-Phenyl-1-aminonaphthalene
    • N-Pheny
    • 1-Naphthylamine, N-phenyl- (7CI, 8CI)
    • N-Phenyl-1-naphthalenamine (ACI)
    • 1-(N-Phenylamino)naphthalene
    • 1-(Phenylamino)naphthalene
    • Antigene PA
    • Antioxidant PNA
    • Irganox L 05
    • N-(1-Naphthyl)-N-phenylamine
    • N-(Naphthalen-1-yl)aniline
    • N-Phenyl-N′-naphthylamine
    • Naugard PANA
    • Nocrac PA
    • Nonox AN
    • NSC 2622
    • T 531
    • T 531 (antioxidant)
    • α-Naphthylphenylamine
    • MDL: MFCD00003878
    • Inchi: 1S/C16H13N/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H
    • InChI Key: XQVWYOYUZDUNRW-UHFFFAOYSA-N
    • SMILES: C1C=CC(NC2C3C(=CC=CC=3)C=CC=2)=CC=1
    • BRN: 2211174

Computed Properties

  • Exact Mass: 219.10500
  • Monoisotopic Mass: 219.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.4
  • Topological Polar Surface Area: 12

Experimental Properties

  • Color/Form: The pure product is white to light yellow rhombus or flake crystals, which gradually turns purple when exposed to sunlight and air.
  • Density: 1,1 g/cm3
  • Melting Point: 59.0 to 63.0 deg-C
  • Boiling Point: 200°C/10mmHg(lit.)
  • Flash Point: >200°C
  • Refractive Index: 1.7020 (estimate)
  • Solubility: 0.003g/l
  • Water Partition Coefficient: Insoluble
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents, strong acids.
  • PSA: 12.03000
  • LogP: 4.65640
  • Solubility: Soluble in acetone, ethyl acetate, benzene, carbon tetrachloride and ethanol, soluble in gasoline, slightly soluble in water.
  • Sensitiveness: Sensitive to light

N-Phenyl-1-napthyl Amine Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:3077
  • WGK Germany:2
  • Hazard Category Code: R22;R36/37/38;R50/53
  • Safety Instruction: S26-S36-S61-S37/39-S29
  • RTECS:QM4500000
  • Hazardous Material Identification: Xn
  • Safety Term:9
  • Packing Group:III
  • Risk Phrases:R22; R36/37/38; R50/53
  • HazardClass:9
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:Store at room temperature

N-Phenyl-1-napthyl Amine Customs Data

  • HS CODE:3812301000
  • Customs Data:

    China Customs Code:

    3812301000

N-Phenyl-1-napthyl Amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P0197-500G
N-Phenyl-1-naphthylamine
90-30-2 >98.0%(GC)
500g
¥835.00 2024-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P110559-500g
N-Phenyl-1-napthyl Amine
90-30-2 98%
500g
¥435.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P110559-100g
N-Phenyl-1-napthyl Amine
90-30-2 98%
100g
¥120.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P110559-25g
N-Phenyl-1-napthyl Amine
90-30-2 98%
25g
¥53.90 2023-09-01
Alichem
A219005672-500g
N-Phenylnaphthalen-1-amine
90-30-2 97%
500g
$345.45 2023-08-31
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018586-100g
N-Phenyl-1-napthyl Amine
90-30-2 98%
100g
¥93 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018586-25g
N-Phenyl-1-napthyl Amine
90-30-2 98%
25g
¥45 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018586-5g
N-Phenyl-1-napthyl Amine
90-30-2 98%
5g
¥31 2024-05-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N816201-2.5kg
N-Phenyl-1-naphthylamine
90-30-2 98%
2.5kg
¥2,128.00 2022-01-10
Fluorochem
229101-1g
N-Phenylnaphthalen-1-amine
90-30-2 95%
1g
£10.00 2022-02-28

N-Phenyl-1-napthyl Amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: (SP-4-4)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][4-(diphenylphosphino-κP)-6-(diph… Solvents: 1,2-Dimethoxyethane ;  48 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ;  rt
Reference
NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides
Mao, Jianyou; Zhang, Jiadi; Zhang, Shuguang; Walsh, Patrick J., Dalton Transactions, 2018, 47(26), 8690-8696

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 2000229-99-0 Solvents: Ethanol ;  5 h, 25 °C
Reference
Copper complexes of 1,4-diazabutadiene ligands: Tuning of metal oxidation state and, application in catalytic C-C and C-N bond formation
Mukherjee, Aparajita; Basu, Semanti; Bhattacharya, Samaresh, Inorganica Chimica Acta, 2020, 500,

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: 2299268-90-7 ;  24 h, 110 °C
Reference
Mixed er-NHC/phosphine Pd(II) complexes and their catalytic activity in the Buchwald-Hartwig reaction under solvent-free conditions
Ageshina, Alexandra A.; Sterligov, Grigorii K.; Rzhevskiy, Sergey A.; Topchiy, Maxim A.; Chesnokov, Gleb A.; et al, Dalton Transactions, 2019, 48(10), 3447-3452

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium bis(trimethylsilyl)amide Catalysts: (T-4)-[1,1′-Bis(diphenylphosphino-κP)ferrocene]dichloronickel Solvents: Toluene ;  2 min, rt; 6 h, 140 °C; cooled
1.2 Solvents: Water
Reference
Nickel-Catalyzed Amination of Aryl Nitriles for Accessing Diarylamines through C-CN Bond Activation
Wu, Ke; Rong, Qiang; Sun, Nan; Hu, Baoxiang; Shen, Zhenlu; et al, Advanced Synthesis & Catalysis, 2021, 363(20), 4708-4713

Production Method 5

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane
Reference
Synthetic methods and reactions. 188. Triflic acid catalyzed phenylamination of aromatics with phenyl azide
Olah, George A.; Ramaiah, Pichika; Wang, Qi; Prakash, G. K. Surya, Journal of Organic Chemistry, 1993, 58(24), 6900-1

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium bis(trimethylsilyl)amide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: Toluene ;  12 h, 100 °C
Reference
Nickel-catalyzed Amination of Aryl Thioethers: A Combined Synthetic and Mechanistic Study
Bismuto, Alessandro ; Delcaillau, Tristan; Muller, Patrick; Morandi, Bill, ACS Catalysis, 2020, 10(8), 4630-4639

Production Method 7

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: 1,2-Dichloroethane ;  rt; 24 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ;  rt
Reference
Diels-Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium salts
Chen, Huangguan; Han, Jianwei ; Wang, Limin, Beilstein Journal of Organic Chemistry, 2018, 14, 354-363

Production Method 8

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium acetylacetonate ,  Imidazo[1,5-a]pyridinium, 2-(2,6-diethyl-4-methylphenyl)-5-[2,4,6-tris(1-methyle… Solvents: 1,4-Dioxane ;  30 min, rt; 24 h, 130 °C
Reference
Well-Designed N-Heterocyclic Carbene Ligands for Palladium-Catalyzed Denitrative C-N Coupling of Nitroarenes with Amines
Chen, Wei; Chen, Kai; Chen, Wanzhi ; Liu, Miaochang ; Wu, Huayue, ACS Catalysis, 2019, 9(9), 8110-8115

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Stereoisomer of [1,3-bis[2,6-bis(1-methylethyl)phenyl]tetrahydro-2(1H)-pyrimidin… ;  12 h, 110 °C
Reference
Solvent-Free Buchwald-Hartwig (Hetero)arylation of Anilines, Diarylamines, and Dialkylamines Mediated by Expanded-Ring N-Heterocyclic Carbene Palladium Complexes
Topchiy, Maxim A.; Dzhevakov, Pavel B.; Rubina, Margarita S.; Morozov, Oleg S.; Asachenko, Andrey F.; et al, European Journal of Organic Chemistry, 2016, 2016(10), 1908-1914

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  (T-4)-[1,1′-Bis(diphenylphosphino-κP)ferrocene]bis(triphenyl phosphite-κP)nickel Solvents: Toluene ;  18 h, 100 °C; cooled
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  2 h, cooled
Reference
Stable nickel(0) phosphites as catalysts for C-N cross-coupling reactions
Kampmann, Sven S.; Sobolev, Alexandre N.; Koutsantonis, George A.; Stewart, Scott G., Advanced Synthesis & Catalysis, 2014, 356(9), 1967-1973

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: 2584981-19-9 Solvents: tert-Butanol ,  Water ;  18 h, 110 °C
Reference
Broad-Scope Amination of Aryl Sulfamates Catalyzed by a Palladium Phosphine Complex
Monti, Andrea ; Lopez-Serrano, Joaquin; Prieto, Auxiliadora; Nicasio, M. Carmen, ACS Catalysis, 2023, 13(16), 10945-10952

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium bromide Catalysts: Palladium diacetate ,  2,6-Bis(diphenylphosphino)pyridine Solvents: Dimethylacetamide ;  3 h, 135 °C; 135 °C → rt
1.2 Reagents: Water ;  rt
Reference
2,6-Bis(diphenylphosphino)pyridine: a simple ligand showing high performance in palladium-catalyzed C-N coupling reactions
Nadri, Shirin; Rafiee, Ezzat; Jamali, Sirous; Joshaghani, Mohammad, Tetrahedron Letters, 2014, 55(30), 4098-4101

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-2-[(dicyclohexylphosphino)… Solvents: 1,4-Dioxane ;  10 min, 120 °C
Reference
Recyclable Catalysts for Palladium-Catalyzed Aminations of Aryl Halides
Dumrath, Andreas; Luebbe, Christa; Neumann, Helfried; Jackstell, Ralf; Beller, Matthias, Chemistry - A European Journal, 2011, 17(35), 9599-9604

Production Method 14

Reaction Conditions
Reference
Reaction of sodium salts of aromatic sulfonic acids with alkali metal arylides
Shein, S. M.; Rusov, V. P.; Sokolenko, V. I., Zhurnal Organicheskoi Khimii, 1980, 16(11), 2356-8

Production Method 15

Reaction Conditions
Reference
Replacement of an aromatically bound sulfo group with an arylamino group
Shein, S. M.; Rusov, V. P.; Sokolenko, V. I., Zhurnal Organicheskoi Khimii, 1979, 15(11), 2426-7

Production Method 16

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  BINAP Solvents: Toluene ;  12 h, 110 °C
Reference
A wearable AIEgen-based lateral flow test strip for rapid detection of SARS-CoV-2 RBD protein and N protein
Zhang, Guo-Qiang; Gao, Zhiyuan; Zhang, Jingtian; Ou, Hanlin; Gao, Heqi; et al, Cell Reports Physical Science, 2022, 3(2),

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Iron ,  Palladium Solvents: Water ;  5 h, rt
Reference
Facile synthesis of Fe@Pd nanowires and their catalytic activity in ligand-free C-N bond formation in water
Nasrollahzadeh, Mahmoud; Azarian, Abbas; Ehsani, Ali; Zahraei, Ali, Tetrahedron Letters, 2014, 55(17), 2813-2817

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: 2882827-29-2 Solvents: Toluene ;  1 h, 22 °C
Reference
Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency
Pierce, Jordan K.; Hiatt, Lindsey D.; Howard, James R.; Hu, Huaiyuan; Qu, Fengrui ; et al, Organometallics, 2022, 41(24), 3861-3871

N-Phenyl-1-napthyl Amine Raw materials

N-Phenyl-1-napthyl Amine Preparation Products

N-Phenyl-1-napthyl Amine Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:90-30-2)N-Phenyl-1-naphthylamine
Order Number:1645241;sfd9825
Stock Status:in Stock
Quantity:Company Customization/200kg
Purity:98%/99.9%
Pricing Information Last Updated:Monday, 14 April 2025 21:49
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:90-30-2)N-Phenyl-1-naphthylamine, ≥ 98.0%
Order Number:LE14978;LE1645241
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:11
Price ($):discuss personally
Email:18501500038@163.com

N-Phenyl-1-napthyl Amine Related Literature

Additional information on N-Phenyl-1-napthyl Amine

N-Phenyl-1-naphthyl amine: A Comprehensive Overview

N-Phenyl-1-naphthyl amine, also known by its CAS number CAS No. 90-30-2, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure combining a phenyl group and a naphthyl moiety, has garnered attention due to its electronic properties and potential uses in advanced materials. Recent studies have further elucidated its role in modern chemical research, particularly in the development of novel materials for electronic devices and pharmaceuticals.

The molecular structure of N-Phenyl-1-naphthyl amine consists of a naphthalene ring system substituted with an amino group (-NH2) at the 1-position, which is further connected to a phenyl group via an N atom. This arrangement imparts the compound with distinct electronic characteristics, making it suitable for applications in organic electronics. Researchers have explored its ability to act as a building block for constructing π-conjugated systems, which are crucial for materials exhibiting semiconducting properties.

Recent advancements in materials science have highlighted the potential of N-Phenyl-1-naphthyl amine as a precursor for synthesizing organic semiconductors. These materials are increasingly being used in thin-film transistors (TFTs) and organic light-emitting diodes (OLEDs), where their electronic properties play a pivotal role in device performance. Studies published in leading journals such as Advanced Materials and Nature Electronics have demonstrated how the compound's structure can be tailored to enhance charge transport properties, thereby improving device efficiency.

In addition to its role in electronics, N-Phenyl-1-naphthyl amine has found applications in pharmaceutical chemistry. Its ability to form stable complexes with metal ions has made it a valuable ligand in coordination chemistry. Recent research has focused on its use as a chelating agent in drug delivery systems, where it can bind to metal ions such as copper or zinc, enhancing the bioavailability of therapeutic agents.

The synthesis of CAS No. 90-30-2 involves a multi-step process that typically begins with the preparation of 1-naphthylamine, followed by nucleophilic substitution with phenyl groups under controlled conditions. Optimization of reaction conditions has been a focus of recent studies, with researchers exploring greener synthesis methods that minimize environmental impact while maintaining high yields.

From an environmental standpoint, understanding the fate and transport of N-Phenyl-1-naphthyl amine in natural systems is crucial for assessing its ecological impact. Recent toxicological studies have evaluated its biodegradability and potential toxicity to aquatic organisms, providing insights into its safe handling and disposal.

In conclusion, N-Phenyl-1-naphthyl amine, or CAS No. 90-30-2, stands as a testament to the ingenuity of modern chemical research. Its diverse applications across electronics, pharmaceuticals, and materials science underscore its importance as a versatile compound. As research continues to uncover new facets of its properties and potential uses, this compound is poised to play an even greater role in shaping future technological advancements.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:90-30-2)N-Phenyl-1-naphthylamine
1645241;sfd9825
Purity:98%/99.9%
Quantity:Company Customization/200kg
Price ($):Inquiry/Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90-30-2)N-Phenyl-1-naphthylamine, ≥ 98.0%
LE14978;LE1645241
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email